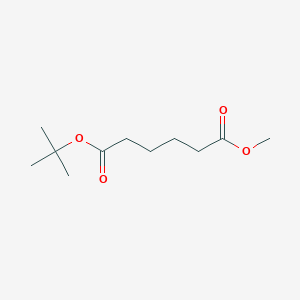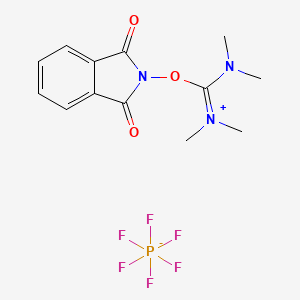![molecular formula C6H7BrO2 B8138604 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
Vue d'ensemble
Description
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one is a useful research compound. Its molecular formula is C6H7BrO2 and its molecular weight is 191.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Cyclopentyl Carbocyclic Ribonucleoside Analogues : A study by Dominguez and Cullis (1999) used a related compound, 2,2-azabicyclo[2.2.1]hept-5-en-3-one epoxide, as an intermediate in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara-ribonucleoside analogues, showcasing its utility in nucleoside synthesis (Dominguez & Cullis, 1999).
Aminohydroxylation Reactions : Allemann and Vogel (1991) demonstrated the stereoselective aminohydroxylation of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, a related compound, which led to the production of protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo compounds (Allemann & Vogel, 1991).
Baeyer-Villiger Oxidation : Árvai et al. (1992) explored the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which can lead to 2,8-dioxa-bicyclo[3.2.1]octan-3-ones, demonstrating the compound's potential in oxidation reactions (Árvai, Fattori, & Vogel, 1992).
Conformational Analysis in Chemistry : A study by Ali et al. (1979) on bicyclo[3.2.0]heptan-6-ones and 2-oxabicyclo[3.3.0]octan-3-ones revealed insights into conformational preferences and regioselectivity, important for understanding the structural aspects of similar compounds (Ali, Crossland, Lee, Roberts, & Newton, 1979).
Catalysis and Photocatalysis : Kelly et al. (2012) described the crystal structure of a compound with an extended tetradecoxymethyl side chain, indicating its potential applications in catalysis and photocatalysis (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).
Pharmaceutical Research : Malpass and White (2004) demonstrated the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes, indicating the compound's relevance in developing new pharmaceuticals (Malpass & White, 2004).
Propriétés
IUPAC Name |
6-bromo-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORTOZYFILGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1OC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

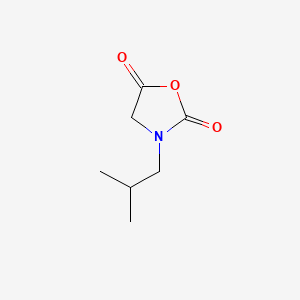
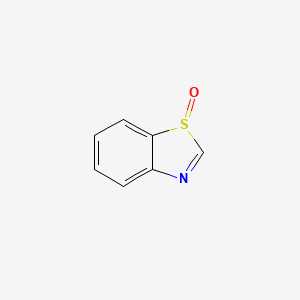


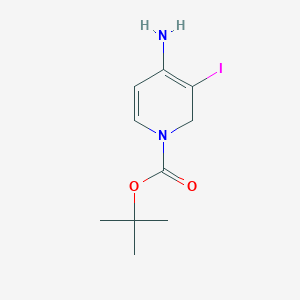

![Tert-butyl 2-[[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B8138569.png)
![2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8138570.png)
![trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138578.png)
![tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8138581.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B8138592.png)
